![molecular formula C17H10ClF3O3 B2792858 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 2289692-46-0](/img/structure/B2792858.png)
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one, also known as CDMTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. In inflammation research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In neurodegenerative disorder research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to protect neurons from oxidative stress and neuroinflammation, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. In cancer research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and Akt. It has also been shown to induce the production of reactive oxygen species, leading to DNA damage and apoptosis. In inflammation research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to inhibit the activity of various transcription factors involved in the production of pro-inflammatory cytokines and chemokines, such as NF-κB and AP-1. It has also been shown to activate the Nrf2 pathway, leading to the production of antioxidant enzymes and the reduction of oxidative stress. In neurodegenerative disorder research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to activate the PI3K/Akt pathway, leading to the production of neurotrophic factors and the protection of neurons from oxidative stress and neuroinflammation.
生化和生理效应
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in different scientific research applications. In cancer research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment. In inflammation research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation. It has also been shown to activate the Nrf2 pathway, leading to the production of antioxidant enzymes and the reduction of oxidative stress. In neurodegenerative disorder research, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has been shown to protect neurons from oxidative stress and neuroinflammation, leading to the prevention of neurodegeneration.
实验室实验的优点和局限性
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, there are also some limitations to using 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. It also has low bioavailability, which may limit its effectiveness in vivo.
未来方向
There are several future directions for 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one research. One direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying its molecular targets. Another direction is to improve its bioavailability by developing novel delivery methods, such as nanoparticles or liposomes. Additionally, more preclinical and clinical studies are needed to evaluate its safety and efficacy in various diseases. Finally, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one can be used as a lead compound for the development of new coumarin derivatives with improved therapeutic potential.
合成方法
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate product. The intermediate product is then reacted with trifluoromethyl iodide in the presence of a palladium catalyst to obtain the final product, 7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.
属性
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(22)8-16(17(19,20)21)24-15(13)7-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHYJXAHPZTQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C=C(O3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

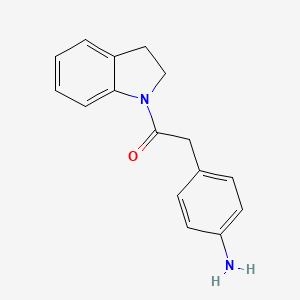
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)
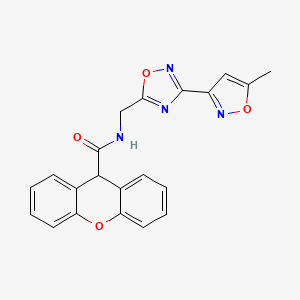
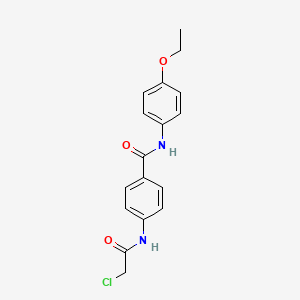
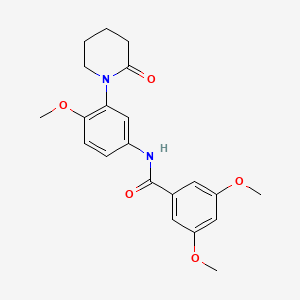
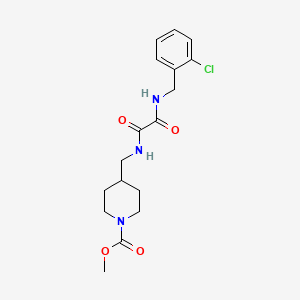
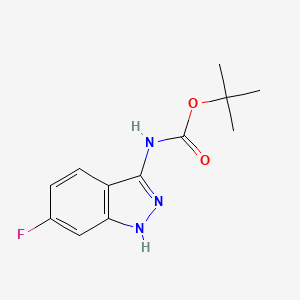
![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
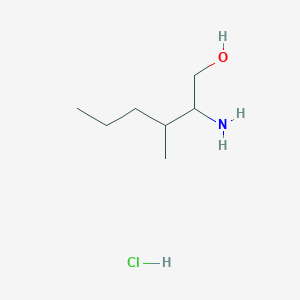
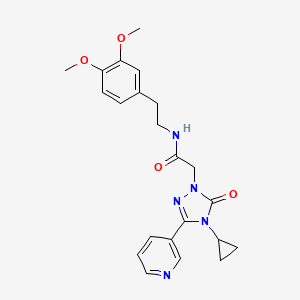

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792793.png)
![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)
carboxamide](/img/structure/B2792798.png)